molecular formula C19H24ClNO2 B3198270 [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine CAS No. 1011399-13-5

[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine

Cat. No.: B3198270
CAS No.: 1011399-13-5
M. Wt: 333.8 g/mol
InChI Key: VTLJTPYBMSAHRN-UHFFFAOYSA-N
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Description

“[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine” is a useful research chemical . It has a molecular weight of 333.85 and a molecular formula of C19H24ClNO2 .


Molecular Structure Analysis

The IUPAC name of this compound is N-[(4-chlorophenyl)methyl]-2-(3,4-diethoxyphenyl)ethanamine . The compound has a complexity of 308 and a rotatable bond count of 9 . The compound is canonicalized and has a covalently-bonded unit count of 1 .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 30.5 and an XLogP3 of 4.6 . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Synthetic Methodologies and Structural Properties

Research in synthetic chemistry has led to the development of novel compounds with significant biological and industrial applications. For example, the synthesis and structural analysis of substituted thiazolidinones, related to the compound through their complex organic structures and potential for varied applications, reveal insights into chemical reactions and product formation processes. Studies like those conducted by Issac and Tierney (1996) illustrate the synthetic routes and spectral properties of novel substituted thiazolidinones, highlighting the diversity and potential of organic synthesis in creating compounds with specific functional properties (Issac & Tierney, 1996).

Environmental Impact and Toxicity

Understanding the environmental fate and toxicity of chemical compounds, including those similar in structure or function to "[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine," is crucial. Research on the degradation products of chemical warfare agents, for instance, provides valuable information on the persistence, toxicity, and environmental impact of complex organic molecules. Munro et al. (1999) offer comprehensive insights into the degradation pathways, environmental persistence, and mammalian toxicity of various chemical agents, emphasizing the importance of assessing both the direct and indirect impacts of organic compounds on health and the environment (Munro et al., 1999).

Applications in Material Science

Advancements in material science often involve the development and application of organic compounds with unique electrical, mechanical, or thermal properties. The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as an organic thermoelectric material, for example, demonstrates the potential of organic compounds in renewable energy technologies. Research by Zhu et al. (2017) highlights various treatment methods to enhance the thermoelectric performance of PEDOT, showcasing the role of organic synthesis in improving the efficiency of materials used in energy conversion (Zhu et al., 2017).

Future Directions

The future directions for the study and application of “[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine” are not clear from the available information. It is a research chemical and could potentially be used in various scientific studies .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-diethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-3-22-18-10-7-15(13-19(18)23-4-2)11-12-21-14-16-5-8-17(20)9-6-16/h5-10,13,21H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLJTPYBMSAHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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